

# Rebastinib ADME & Pharmacokinetic Data Summary

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## Compound Focus: Rebastinib

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The table below summarizes the available quantitative and qualitative ADME data for **Rebastinib** from preclinical and clinical studies.

Property	Findings/Data	Experimental Model/Context
<b>Absorption</b>	High oral bioavailability (F = 72-97%) [1]. Tablet formulation showed 3-4 fold higher bioavailability than powder-in-capsule (PIC) [2].	Preclinical studies in mice and rats [1]; Phase 1 clinical trial in patients with leukemia [2].
<b>Distribution</b>	Information on volume of distribution and protein binding in humans is <b>Not Available</b> [3].	-
<b>Metabolism</b>	Specific metabolites and enzymes involved are <b>Not Available</b> [3].	-
<b>Excretion</b>	Route of elimination and half-life in humans are <b>Not Available</b> [3].	-
<b>Pharmacokinetics (PK)</b>	Rapidly absorbed after oral administration [2]. Maximum Tolerated Dose (MTD) in humans was 150 mg tablets twice daily (BID) [2].	Phase 1 clinical trial [2].

Property	Findings/Data	Experimental Model/Context
Safety & Toxicology	Showed "reasonable safety" in preclinical models; no mutagenicity in Ames tests; low potential for hERG channel inhibition [1] [4]. In humans, dose-limiting toxicities included dysarthria, muscle weakness, and peripheral neuropathy [2].	Preclinical ADME and safety assays [1] [4]; Phase 1 clinical trial [2].

## Detailed Experimental Protocols from Key Studies

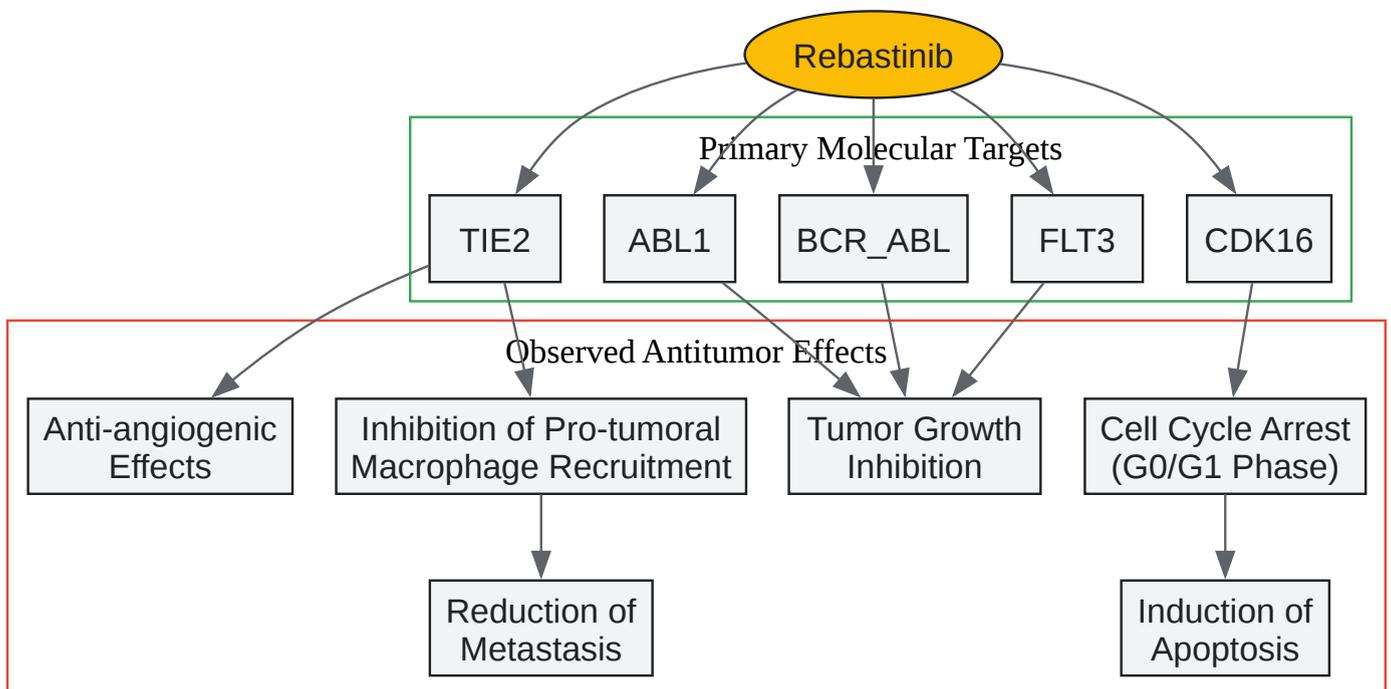
To help you evaluate the data, here are the methodologies used in the key studies cited.

- **Preclinical ADME and Safety Assessment (2023 Study) [1] [4]:** A comprehensive panel of standardized *in vitro* assays was used:
  - **Absorption, Distribution, Metabolism, and Excretion (ADME) Assays:** These assessed the drug's fundamental properties.
  - **Ames Test:** Conducted to evaluate mutagenic potential.
  - **hERG (human Ether-à-go-go Related Gene) Assay:** Performed to assess the risk of cardiotoxicity via prolonged QT interval.
  - **Pharmacokinetic Studies:** These studies, which determine the drug's fate in the body, were conducted in mouse and rat models to evaluate oral bioavailability and other PK parameters.
- **Phase 1 Clinical Pharmacokinetic Study (2016) [2]:** This first-in-human study established the safety and pharmacokinetic profile in patients:
  - **Design:** A single-arm, dose-escalation study in patients with relapsed/refractory chronic or acute myeloid leukemia.
  - **Formulations:** Both powder-in-capsule (PIC) and formulated tablets were tested.
  - **PK Sampling:** Plasma samples were collected on Days 1, 8, 15, and 22 of Cycle 1. Sampling included pre-dose and multiple time points up to 24 hours post-dose.
  - **Analysis:** Plasma concentrations of **Rebastinib** were determined using **liquid chromatography–mass spectrometry (LC-MS/MS)**, and pharmacokinetic parameters were derived using **non-compartmental methods**.

## Rebastinib's Mechanism of Action and Kinase Targets

**Rebastinib** is characterized as a **switch control inhibitor** [2] [5] [6]. It uniquely binds to the switch control pocket of the kinase domain, locking it in an inactive conformation. This mechanism is different from typical ATP-competitive inhibitors and can be effective against some resistance mutations [2].

The diagram below illustrates the primary molecular targets and associated pathways inhibited by **Rebastinib**, contributing to its observed antitumor effects.



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## Summary for Researchers

In summary, while a complete human ADME profile for **Rebastinib** is not publicly available, existing data confirms its promising **drug-like properties**:

- It demonstrates **high oral bioavailability** in preclinical models [1].
- Its **unique switch control mechanism** targets multiple kinases, including TIE2, BCR-ABL (including the T315I mutation), and CDK16, which underpins its potential in oncology, particularly in disrupting the tumor microenvironment and overcoming drug resistance [2] [5] [6].

- Preclinical data supports its **reasonable safety profile**, though human trials identified specific neurological and muscular dose-limiting toxicities [1] [2] [4].

The most significant data gap lies in the detailed characterization of its **metabolism and excretion pathways**. For the most current information, you may need to consult proprietary databases or contact the drug's developer directly.

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## References

1. The Suppressive Effect of Rebastinib on Triple-negative Breast... [pubmed.ncbi.nlm.nih.gov]
2. Phase 1 dose-finding study of rebastinib (DCC-2036) in ... [pmc.ncbi.nlm.nih.gov]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Rebastinib [go.drugbank.com]
4. The Suppressive Effect of Rebastinib on Triple-negative ... [ar.iiarjournals.org]
5. The selective Tie2 inhibitor rebastinib blocks recruitment and ... [pmc.ncbi.nlm.nih.gov]
6. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY rebastinib [guidetopharmacology.org]

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